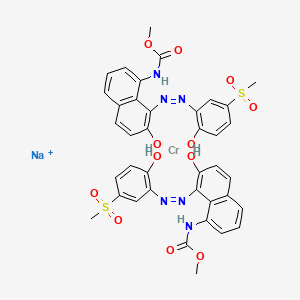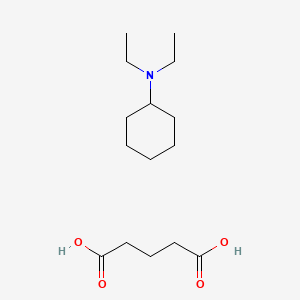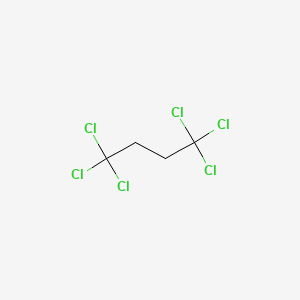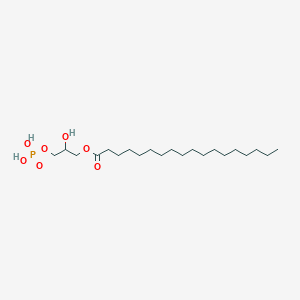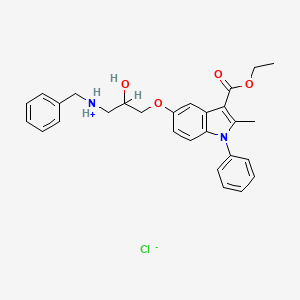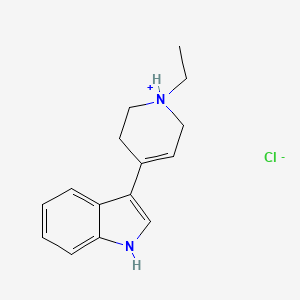
3-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the 1-ethyl-1,2,3,6-tetrahydro-4-pyridinyl moiety. This can be achieved through a series of reactions starting from ethylamine and a suitable precursor, such as a pyridine derivative.
Indole Formation: The indole ring is then synthesized using a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the 1-ethyl-1,2,3,6-tetrahydro-4-pyridinyl moiety with the indole ring. This can be achieved through a nucleophilic substitution reaction, where the pyridine nitrogen attacks the indole ring, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or sulfonyl groups.
Scientific Research Applications
3-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)ethanone: This compound shares the pyridine ring structure but lacks the indole moiety.
N-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-4-morpholinamine: This compound has a similar pyridine ring but contains a morpholine group instead of the indole ring.
Uniqueness
3-(1-Ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride is unique due to its combination of the indole and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a valuable compound in scientific research and drug development.
Properties
CAS No. |
72808-71-0 |
|---|---|
Molecular Formula |
C15H19ClN2 |
Molecular Weight |
262.78 g/mol |
IUPAC Name |
3-(1-ethyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)-1H-indole;chloride |
InChI |
InChI=1S/C15H18N2.ClH/c1-2-17-9-7-12(8-10-17)14-11-16-15-6-4-3-5-13(14)15;/h3-7,11,16H,2,8-10H2,1H3;1H |
InChI Key |
UTPUVJVFGDZMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1CCC(=CC1)C2=CNC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


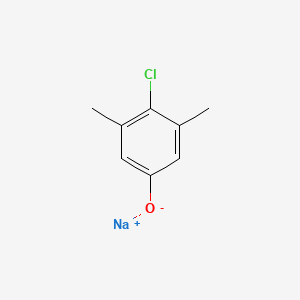
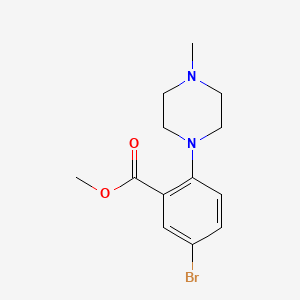
![1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride](/img/structure/B13760653.png)
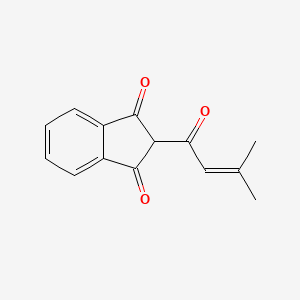
![1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine](/img/structure/B13760658.png)
